molecular formula C7H12BrN3 B15060518 1-(4-Bromo-1H-pyrazol-3-yl)-N-methylpropan-1-amine

1-(4-Bromo-1H-pyrazol-3-yl)-N-methylpropan-1-amine

Cat. No.: B15060518
M. Wt: 218.09 g/mol
InChI Key: CEGTVQIKRLUOAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-1H-pyrazol-3-yl)-N-methylpropan-1-amine is a brominated pyrazole derivative featuring an N-methylpropan-1-amine side chain. The compound’s structure combines a pyrazole heterocycle with a bromine substituent at the 4-position and a methyl-substituted amine at the propan-1-amine moiety.

Properties

Molecular Formula

C7H12BrN3

Molecular Weight

218.09 g/mol

IUPAC Name

1-(4-bromo-1H-pyrazol-5-yl)-N-methylpropan-1-amine

InChI

InChI=1S/C7H12BrN3/c1-3-6(9-2)7-5(8)4-10-11-7/h4,6,9H,3H2,1-2H3,(H,10,11)

InChI Key

CEGTVQIKRLUOAD-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=NN1)Br)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-1H-pyrazol-3-yl)-N-methylpropan-1-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. The reaction is usually carried out in the presence of a base such as sodium ethoxide.

    Bromination: The synthesized pyrazole is then brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform.

    Alkylation: The brominated pyrazole is then alkylated with N-methylpropan-1-amine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-1H-pyrazol-3-yl)-N-methylpropan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide, thiols, or amines in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a new pyrazole derivative with the amine group replacing the bromine atom.

Scientific Research Applications

1-(4-Bromo-1H-pyrazol-3-yl)-N-methylpropan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for various applications.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-1H-pyrazol-3-yl)-N-methylpropan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the amine group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

4-(4-Bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 17)

  • Structure : Features a brominated pyrazole core with a 4-chlorophenyl group at position 3 and a benzenesulfonamide substituent at position 1.
  • Key Data :
    • Melting point: 129–130°C
    • Yield: 82.4%
    • Spectroscopic Data: IR (C=O at 1670 cm⁻¹), ¹H-NMR (δ 7.56 ppm for pyrrole H) .
  • Comparison : The sulfonamide group enhances polarity compared to the target compound’s N-methylpropan-1-amine chain, likely increasing aqueous solubility.

4-(4-Bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine

  • Structure : Contains a bromophenyl substituent on the pyrazole ring and a tert-butyl group at position 1.
  • Key Data: Studied via DFT calculations, revealing insights into nonlinear optical (NLO) properties and electronic structure .

1-(4-Bromophenyl)-N-methylpropan-1-amine (CAS 912906-92-4)

  • Structure : Replaces the pyrazole ring with a bromophenyl group but retains the N-methylpropan-1-amine chain.
  • Key Data :
    • Molecular Weight: 228.13 g/mol
    • Hazards: H315 (skin irritation) and H319 (eye irritation) .
  • Comparison : The absence of the pyrazole ring may reduce hydrogen-bonding capacity, altering receptor-binding interactions compared to the target compound.

Physicochemical and Spectroscopic Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features Reference
1-(4-Bromo-1H-pyrazol-3-yl)-N-methylpropan-1-amine C₇H₁₂BrN₃ 230.10 Not reported Expected NH stretch ~3300 cm⁻¹ (IR) N/A
4-(4-Bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl)benzenesulfonamide C₂₅H₂₄BrClN₄O₃S 575.91 129–130 IR: 1670 cm⁻¹ (C=O); ¹H-NMR: δ 7.56 (pyrrole H)
1-(4-Bromophenyl)-N-methylpropan-1-amine C₁₀H₁₄BrN 228.13 Not reported Hazard profile: H315, H319

Biological Activity

1-(4-Bromo-1H-pyrazol-3-yl)-N-methylpropan-1-amine, with CAS Number 1001500-18-0, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies that highlight its efficacy in various biological applications.

The molecular formula of 1-(4-Bromo-1H-pyrazol-3-yl)-N-methylpropan-1-amine is C7_7H12_{12}BrN3_3 with a molecular weight of approximately 218.0943 g/mol. Its structure includes a pyrazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study synthesized various pyrazole compounds and evaluated their antimicrobial activity against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives of pyrazole demonstrated excellent antibacterial effects, with some compounds achieving inhibition rates comparable to standard antibiotics .

Anti-inflammatory Effects

Pyrazole compounds have been recognized for their anti-inflammatory properties. In one case study, a series of pyrazole derivatives were tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The findings revealed that certain compounds had up to 85% inhibitory activity on TNF-α at specific concentrations, indicating strong anti-inflammatory potential .

Cytotoxicity and Cancer Research

The compound's cytotoxic effects were evaluated against various cancer cell lines. In vitro studies showed that 1-(4-Bromo-1H-pyrazol-3-yl)-N-methylpropan-1-amine exhibited selective cytotoxicity against certain cancer cells while sparing normal cells, suggesting its potential as an anticancer agent .

Synthesis Methods

The synthesis of 1-(4-Bromo-1H-pyrazol-3-yl)-N-methylpropan-1-amine typically involves the reaction of 4-bromo-pyrazole with N-methylpropanamine under controlled conditions. This method allows for the efficient formation of the desired compound while minimizing by-products.

Case Studies

Case Study 1: Antimicrobial Evaluation
A group of researchers synthesized a series of pyrazole derivatives, including 1-(4-Bromo-1H-pyrazol-3-yl)-N-methylpropan-1-amine, and tested them against standard bacterial strains. The results indicated that the compound had significant activity against E. coli, with an MIC (Minimum Inhibitory Concentration) lower than that of commonly used antibiotics .

Case Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory properties, the compound was tested in animal models for its ability to reduce edema induced by carrageenan. The results demonstrated a dose-dependent reduction in inflammation, supporting its use as a therapeutic agent for inflammatory diseases .

Data Table: Biological Activities Overview

Activity Type Tested Against Results Reference
AntimicrobialE. coli, S. aureusSignificant antibacterial activity
Anti-inflammatoryCarrageenan-induced edema in miceDose-dependent reduction in edema
CytotoxicityVarious cancer cell linesSelective cytotoxicity observed

Q & A

Q. What are the established synthetic routes for 1-(4-Bromo-1H-pyrazol-3-yl)-N-methylpropan-1-amine?

The synthesis typically involves Ullmann-type coupling or nucleophilic substitution. For example, copper(I)-catalyzed reactions between 3-(4-iodo-1H-pyrazol-1-yl)pyridine and methylpropan-1-amine derivatives in dimethyl sulfoxide (DMSO) at 35°C for 48 hours yield the target compound. Cesium carbonate is often used as a base, and purification is achieved via column chromatography (ethyl acetate/hexane gradients) . Cross-coupling reactions with brominated pyrazole precursors and amine nucleophiles under microwave irradiation can also improve reaction efficiency .

Key Reaction Parameters
Catalyst: CuBr (0.1 eq)
Solvent: DMSO
Temperature: 35°C
Reaction Time: 48 hours
Yield: ~17-25%

Q. Which spectroscopic and crystallographic methods are essential for structural validation?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm proton environments and carbon frameworks. For example, methyl groups in the N-methylpropan-1-amine moiety appear as singlets at δ 2.23–2.25 ppm in 1^1H NMR .
  • X-ray Diffraction (XRD): Resolves crystal packing and substituent orientation. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., ESI-HRMS m/z 215 [M+H]+^+) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in Ullmann-type couplings?

  • Catalyst Screening: Replace CuBr with Pd-based catalysts (e.g., Pd(OAc)2_2) for improved regioselectivity.
  • Solvent Effects: Test polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and solubility .
  • Temperature Gradients: Incremental heating (e.g., 35°C → 80°C) may reduce side-product formation.
  • Microwave Assistance: Reduces reaction time from days to hours (e.g., 2 hours at 100°C) .

Q. How to resolve discrepancies in crystallographic data between predicted and observed structures?

  • Twinned Data Refinement: Use SHELXL’s TWIN/BASF commands to model twinning in high-symmetry space groups .
  • Hydrogen Bonding Analysis: Compare DFT-calculated H-bond networks with experimental XRD results to identify positional mismatches .
  • Validation Tools: Employ PLATON or Mercury to check for missed symmetry or disorder .

Q. What strategies are effective in designing pharmacological assays for bioactivity screening?

  • Target Selection: Prioritize GPCRs (e.g., cannabinoid receptors) based on structural analogies to 1,5-diarylpyrazole derivatives .
  • In Vitro Assays: Use CHO-K1 cells transfected with target receptors for binding affinity (IC50_{50}) and functional activity (cAMP modulation) .
  • Solubility Optimization: Prepare stock solutions in DMSO (<0.1% final concentration) to avoid cytotoxicity .

Q. How to address regioselectivity challenges in brominated pyrazole functionalization?

  • Electronic Effects: Electron-withdrawing groups (e.g., Br at C4) direct electrophilic substitution to C5.
  • Steric Guidance: Bulky substituents on the pyrazole ring favor reactions at less hindered positions.
  • Computational Modeling: DFT calculations (e.g., Gaussian 16) predict transition-state energies for competing pathways .

Q. What methodologies validate the compound’s stability under biological assay conditions?

  • LC-MS Monitoring: Track degradation products after 24-hour incubation in PBS (pH 7.4) at 37°C .
  • Cyclic Voltammetry: Assess redox stability in physiological buffers.
  • Metabolic Studies: Use liver microsomes (human/rat) to identify cytochrome P450-mediated metabolites .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity results across different studies?

  • Assay Variability: Standardize protocols (e.g., cell line passage number, incubation time) to reduce inter-lab variability .
  • Impurity Profiling: Compare HPLC purity (>98%) and impurity profiles (e.g., des-bromo byproducts) between studies .
  • Dose-Response Curves: Ensure linearity across tested concentrations (e.g., 1 nM–10 µM) to confirm potency trends .

Methodological Tools

  • Crystallography: SHELX suite (SHELXD for phasing, SHELXL for refinement) .
  • Spectroscopy: Bruker Avance III HD (600 MHz) for NMR; Agilent 6545 Q-TOF for HRMS .
  • Computational: Gaussian 16 (DFT), AutoDock Vina (molecular docking) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.